molecular formula C18H13Cl2N3OS B2875297 3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450340-63-3

3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2875297
CAS RN: 450340-63-3
M. Wt: 390.28
InChI Key: BIDMZZIJIKIXSY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H13Cl2N3OS and its molecular weight is 390.28. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

Research on related compounds focuses on the analysis of molecular structures through crystallography and spectroscopic methods. For example, studies on similar pyrazole derivatives have provided detailed insights into their molecular conformations, hydrogen bonding interactions, and π–π stacking interactions, which are crucial for understanding their chemical behavior and potential applications in drug design and material science (Kant et al., 2012).

Synthesis and Characterization

Synthetic methodologies for related compounds often involve multi-step reactions, providing pathways to novel derivatives with potential biological or material applications. For instance, the synthesis and characterization of novel pyrazole derivatives are documented, highlighting their structural confirmation through NMR, FT-IR, and X-ray diffraction studies (Kumara et al., 2018). These methodologies are essential for the development of new compounds with specific properties.

Biological Activities

Several studies explore the biological activities of compounds with similar structures, including their potential as antibacterial agents and their interactions with biological receptors. For example, research on benzamide derivatives has demonstrated significant biological activities against mosquito larvae, suggesting potential applications in insect control (Schaefer et al., 1981). Additionally, studies on pyrazole derivatives have investigated their antagonist interactions with cannabinoid receptors, contributing to the understanding of receptor-ligand interactions and drug design (Shim et al., 2002).

Chemical Properties and Applications

The research also delves into the chemical properties and potential applications of similar compounds in material science, such as the synthesis of polymers containing pyrazoline moieties, which are of interest for their thermal stability and solubility properties (Mikroyannidis, 1997).

properties

IUPAC Name

3-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-12-4-1-3-11(7-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-6-2-5-13(20)8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDMZZIJIKIXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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